2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is an organic compound that features a boron atom within a dioxaborolane ring structure. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are crucial intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile typically involves the reaction of acetonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the carbon-boron bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes that ensure high efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can significantly enhance the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron and hydrogen across a double or triple bond.
Coupling Reactions: Formation of carbon-carbon bonds through the coupling of boron-containing intermediates with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, pinacolborane, and aryl iodides. The reactions are often catalyzed by transition metals such as palladium or copper and may require specific conditions such as inert atmospheres and controlled temperatures .
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can serve as intermediates in the synthesis of more complex molecules. These products are valuable in the development of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial intermediates in various chemical reactions, enabling the synthesis of complex organic molecules. The boron atom within the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through interactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of acetonitrile.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a fluorine substituent.
2-Nitro-5-pyridineboronic acid pinacol ester: Features a nitro group and a pyridine ring.
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is unique due to its acetonitrile group, which imparts distinct reactivity and properties compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the acetonitrile functionality is required.
Properties
Molecular Formula |
C8H14BNO2 |
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Molecular Weight |
167.02 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile |
InChI |
InChI=1S/C8H14BNO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5H2,1-4H3 |
InChI Key |
GBHHQAJLOLCEFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC#N |
Origin of Product |
United States |
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